molecular formula C20H18ClN3O3 B2587408 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide CAS No. 904524-24-9

2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide

カタログ番号: B2587408
CAS番号: 904524-24-9
分子量: 383.83
InChIキー: RSJJLZXIQRZPBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(3-Chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 2,3-dioxopyrazine core, a scaffold noted in medicinal chemistry research for its potential to interact with various biological targets . The structure is further substituted with a 3-chlorophenyl group and a phenethylacetamide side chain, which may contribute to its physicochemical properties and biomolecular interactions. Researchers can explore this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening. Its specific research applications could include investigation as a building block for novel pharmaceutical candidates or as a tool compound in biochemical studies. The precise mechanism of action and full spectrum of activity are subject to ongoing research and are not yet fully characterized. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety information is provided in the associated Safety Data Sheet (SDS). Researchers are encouraged to contact our scientific support team for specific technical inquiries regarding this compound.

特性

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-7-4-8-17(13-16)24-12-11-23(19(26)20(24)27)14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJJLZXIQRZPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Pyrazine-Dione Derivatives with Halogenated Aryl Groups

N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide ()
  • Structural differences : The 4-fluorophenyl substituent and 3,4-dimethoxyphenethyl group contrast with the target compound’s 3-chlorophenyl and phenethyl moieties.
  • Physicochemical impact :
    • LogP : 0.8155 vs. target compound (estimated ~1.0).
    • Polar surface area : 69.439 Ų (similar to the target compound), suggesting comparable solubility .
  • Functional implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s bulkier profile.
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) ()
  • Core divergence : Triazole-thione vs. pyrazine-dione.
  • Substituent effects : Bromine (19a) vs. chlorine (target) alters electronic properties; morpholine enhances solubility via hydrogen bonding.
  • Synthetic yield : 75% (higher than some pyrazine-dione analogs, e.g., 24% in ) .

Acetamide Derivatives with Heterocyclic Moieties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural parallels : Chlorophenyl and acetamide groups.
  • Key differences : Thiazole ring replaces pyrazine-dione, reducing hydrogen-bonding capacity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core divergence : Pyrazolo-pyrimidine vs. pyrazine-dione.
  • Functional groups : Dual fluorophenyl groups enhance electronegativity, contrasting with the target’s single 3-chlorophenyl.
  • Bioactivity implications : Fluorinated aromatics often improve blood-brain barrier penetration .

Triazole and Piperazine-Based Analogs

5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) ()
  • Pharmacophore comparison : Dichlorophenyl-piperazine vs. pyrazine-dione-acetamide.
  • LogD impact : Piperazine’s basicity increases water solubility, whereas the target compound’s logD (~0.8) suggests balanced lipophilicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。